4-Methylsulfanyl-pyridine-2,6-diamine
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Science
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. Its unique electronic properties, arising from the electronegative nitrogen atom, confer upon it a privileged status in both medicinal and materials chemistry. Pyridine and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
In the realm of medicinal chemistry, the pyridine scaffold is a key component in more than 7000 drug molecules. rsc.org Its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions allow for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing interactions with biological targets. researchgate.net The presence of the pyridine ring can enhance the solubility and bioavailability of drug candidates. smolecule.com Many natural products, including essential vitamins like niacin and pyridoxine, as well as alkaloids, feature this heterocyclic core, highlighting its biological relevance. sigmaaldrich.com
The versatility of the pyridine scaffold extends to materials science, where its derivatives are employed in the creation of dyes, catalysts, and ligands for metal complexes. The functionalization of the pyridine ring allows for the development of materials with tailored electronic and optical properties. nih.gov
Structural Framework of 4-Methylsulfanyl-pyridine-2,6-diamine within the Context of Functionalized Pyridine Derivatives
This compound is a specific example of a polysubstituted pyridine derivative. Its structural framework consists of a central pyridine ring functionalized with three key substituents: two amino (-NH₂) groups at the 2 and 6 positions, and a methylsulfanyl (-SCH₃) group, also known as a methylthio group, at the 4-position.
The core of the molecule is the 2,6-diaminopyridine (B39239) unit. The two amino groups are strong electron-donating groups, which significantly influence the electron density of the pyridine ring. The methylsulfanyl group at the 4-position further modulates these electronic properties. While specific experimental data for this compound is not widely available in peer-reviewed literature, its chemical characteristics can be inferred from related structures. The presence of the sulfur atom and the amino groups makes the molecule a potentially valuable ligand in coordination chemistry and a versatile intermediate for further chemical transformations.
While a definitive synthesis route for this specific compound is not prominently documented, a plausible approach involves the nucleophilic substitution of a suitable precursor. For instance, a common strategy for synthesizing 2,6-diaminopyridines involves the amination of 2,6-dihalopyridines. google.com A potential precursor, 2,6-Dichloro-4-(methylthio)pyridine, is commercially available, suggesting that a subsequent di-amination reaction could yield the target compound.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃S |
| IUPAC Name | 4-(methylsulfanyl)pyridine-2,6-diamine |
| Molecular Weight | 155.22 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 1 |
Note: Properties are calculated based on the chemical structure as extensive experimental data is not publicly available.
Current Research Paradigms and Emerging Frontiers in Aminopyridine Chemistry
The field of aminopyridine chemistry is dynamic and continually expanding, driven by the diverse biological and pharmacological effects of these compounds. Aminopyridines are essential heterocyclic structures used extensively in medicinal chemistry, with their derivatives showing promise in treating a multitude of disorders by interacting with various enzymes and receptors.
Current research focuses heavily on the development of novel and efficient synthetic methodologies. Multicomponent reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of complex 2-aminopyridine (B139424) derivatives, offering advantages such as high atom economy and reduced waste. Green chemistry approaches, including the use of eco-friendly solvents like ionic liquids and microwave-assisted synthesis, are also gaining traction to make the production of these valuable compounds more sustainable.
In medicinal chemistry, aminopyridine derivatives are being investigated for a wide range of therapeutic applications. They form the structural basis for inhibitors of various kinases, which are key targets in cancer therapy. Furthermore, research has demonstrated their potential as antibacterial, antiviral, and anti-inflammatory agents. The ability to functionalize the aminopyridine scaffold allows chemists to design molecules with high potency and selectivity for specific biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3S |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
4-methylsulfanylpyridine-2,6-diamine |
InChI |
InChI=1S/C6H9N3S/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H4,7,8,9) |
InChI Key |
VPZLUFWCXGVLDB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methylsulfanyl Pyridine 2,6 Diamine and Analogues
Synthesis of the 2,6-Diaminopyridine (B39239) Core Structure
The foundational step in synthesizing 4-methylsulfanyl-pyridine-2,6-diamine is the construction of the 2,6-diaminopyridine scaffold. Chemists have developed several robust methods to achieve this, each with distinct advantages.
Chichibabin Amination and Modern Variations
The Chichibabin reaction is a classic method for the direct amination of pyridine (B92270) and its derivatives. slideshare.netwikipedia.org Discovered by Aleksei Chichibabin in 1914, this reaction traditionally involves heating pyridine with sodium amide (NaNH₂) in an inert aprotic solvent like xylene or dimethylamine. wikipedia.orggoogle.com The mechanism is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) attacks the electron-deficient C2 position, followed by the elimination of a hydride ion (H⁻), which then reacts to form hydrogen gas. wikipedia.orgscientificupdate.com To achieve diamination at the 2 and 6 positions, harsh conditions, including high temperatures (150–180 °C) and long reaction times, are often necessary. google.com
Modern variations of the Chichibabin reaction aim to improve yields and regioselectivity under milder conditions. One significant advancement is the use of a sodium hydride-iodide composite (NaH-LiI or NaH-NaI). ntu.edu.sgresearchgate.net This system enhances the basicity of NaH, allowing the amination to proceed efficiently at lower temperatures (e.g., 65–85 °C), thereby increasing the tolerance for various functional groups. ntu.edu.sg Another approach involves carrying out the reaction at low temperatures in liquid ammonia, often using potassium amide (KNH₂) for better solubility, which is particularly useful for temperature-sensitive substrates. scientificupdate.com
Table 1: Comparison of Chichibabin Reaction Conditions for Amination of Pyridines
| Method | Reagents | Solvent | Temperature | Key Features |
| Classic Chichibabin | Pyridine, Sodium Amide (NaNH₂) | Xylene, Dimethylamine | 110-180°C | High temperature; long reaction times; formation of H₂ gas. slideshare.netwikipedia.orggoogle.com |
| Low-Temperature Variation | Pyridine, Potassium Amide (KNH₂) | Liquid Ammonia | Low Temperature | Homogeneous reaction; suitable for temperature-sensitive substrates. scientificupdate.com |
| NaH-Iodide Composite | Pyridine, Primary Amine, NaH, LiI | THF | 65-85°C | Milder conditions; user-friendly; high yields. ntu.edu.sgresearchgate.net |
Cyclocondensation and Multi-component Reactions for Pyridine Ring Formation
Cyclocondensation and multi-component reactions (MCRs) offer an alternative strategy that builds the pyridine ring from simpler, acyclic precursors. acsgcipr.orgacsgcipr.org These methods are highly valued for their efficiency and atom economy, often allowing for the construction of complex, functionalized pyridines in a single step. acsgcipr.orgnih.gov
Prominent examples of MCRs for pyridine synthesis include the Hantzsch pyridine synthesis, the Guareschi-Thorpe reaction, and the Bohlmann-Rahtz reaction. acsgcipr.orgtaylorfrancis.comnih.gov The Hantzsch synthesis, one of the earliest described MCRs, typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. taylorfrancis.comnih.gov Variations of this method can produce a wide range of substituted pyridines. taylorfrancis.com
A specific cyclocondensation route to pyridine-2,6-diamines involves reacting 3-hydroxy pentane-1,5-dinitrile with an ammonia source. googleapis.com This reaction can be catalyzed by transition metals, such as copper compounds (CuCl, Cu₂O), which activate the nitrile groups and facilitate the ring closure to form the desired 2,6-diaminopyridine structure. googleapis.com
Ammonolysis of Halogenated Pyridine Precursors
Ammonolysis provides a direct pathway to 2,6-diaminopyridine by substituting leaving groups, typically halogens, at the C2 and C6 positions of the pyridine ring. This method starts with a pre-formed pyridine ring, such as 2,6-dichloropyridine or 2,6-dibromopyridine. google.comgoogle.com The substitution is achieved by reacting the halogenated precursor with ammonia or an amine, often under pressure and at elevated temperatures. google.comgoogle.comgoogle.com
To facilitate this nucleophilic aromatic substitution, a copper catalyst is frequently employed. google.comgoogle.com Copper(I) salts, such as copper(I) iodide (CuI), have proven effective in mediating the displacement of chlorine with ammonia. For instance, the reaction of 2-amino-6-chloropyridine with aqueous ammonium hydroxide in the presence of CuI and ammonium acetate at 150°C can produce 2,6-diaminopyridine in high yield (81%). google.com Microwave-assisted, copper-catalyzed amination has also emerged as a practical method for synthesizing substituted 2,6-diaminopyridines. georgiasouthern.edu
Regioselective Introduction and Functionalization of the Methylsulfanyl Group at the Pyridine C-4 Position
Introducing a functional group at the C-4 position of a pyridine ring, especially one already substituted at C-2 and C-6, presents a significant regiochemical challenge. The inherent electronic properties of the pyridine ring direct nucleophilic attacks to the C-2 and C-6 positions and electrophilic attacks to the C-3 and C-5 positions. Therefore, C-4 functionalization often requires specialized strategies.
One potential method involves the activation of the pyridine ring with triflic anhydride (Tf₂O), which forms a highly reactive pyridinium intermediate. This intermediate is susceptible to nucleophilic attack. A subsequent base-mediated addition of a sulfinic acid salt has been shown to achieve C-4 sulfonylation. chemrxiv.org While this method focuses on sulfonylation, it provides a mechanistic framework that could potentially be adapted for the introduction of a methylsulfanyl group using a suitable methylthiolate nucleophile.
Another advanced strategy to overcome the regioselectivity issue is the use of a temporary blocking group. A maleate-derived blocking group can be installed on the pyridine nitrogen, which then directs a Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemrxiv.org After the C-4 functionalization is complete, the blocking group can be easily removed. This approach offers exquisite control and allows for the synthesis of C-4 alkylated pyridines that are otherwise difficult to access.
Furthermore, direct deprotonation at C-4 using powerful bases like n-butylsodium can generate a 4-sodiopyridine intermediate. nih.gov This organosodium compound can then react with an appropriate electrophile to introduce a substituent at the C-4 position. While this has been demonstrated for alkylation and cross-coupling reactions, its applicability for introducing a methylsulfanyl group would depend on the choice of a suitable sulfur electrophile. The synthesis and crystal structure of the related compound 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile confirms the feasibility of incorporating a methylsulfanyl group onto a diaminopyridine scaffold. nih.govresearchgate.net
Strategic Derivatization of Amino Functions in this compound
The two primary amino groups of this compound offer reactive sites for further molecular elaboration through derivatization. Acylation and alkylation are fundamental reactions used to modify these amino functions, enabling the synthesis of a diverse range of analogues with tailored properties.
Acylation and Alkylation Reactions
Acylation of the amino groups in 2,6-diaminopyridine derivatives is readily achieved by reacting them with acylating agents such as acid chlorides or anhydrides. For example, the reaction of 2,6-diaminopyridine with rhodamine acid chloride yields the corresponding amide. acs.orgnih.gov Similarly, condensation with benzoyl chloride derivatives can produce 2,6-bis(benzoylamino)pyridines. nih.gov These acylation reactions convert the primary amines into secondary amides, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule.
Alkylation involves the introduction of an alkyl group onto the nitrogen atoms of the amino functions. This can be accomplished using alkyl halides or other alkylating agents. The synthesis of 2-Bromo-6-alkylaminopyridines from 2,6-dibromopyridine involves a sequence of amination reactions with primary amines, demonstrating the feasibility of N-alkylation on the diaminopyridine core. georgiasouthern.edu The degree of alkylation (mono- vs. di-alkylation at each amino group) can often be controlled by stoichiometry and reaction conditions.
Table 2: Examples of Derivatization Reactions on the 2,6-Diaminopyridine Scaffold
| Reaction Type | Reagents | Product Type | Reference |
| Acylation | 2,6-Diaminopyridine, Rhodamine Acid Chloride | Rhodamine-coupled Amide | acs.orgnih.gov |
| Acylation | 2,6-Diaminopyridine, Benzoyl Chloride Derivatives | 2,6-Bis(benzoylamino)pyridine | nih.gov |
| Acylation | 2-Aminopyridine (B139424), [4-Methylphenylsulphonamido] Alkanoic Acid Chlorides | N-pyridin-2-yl Acetamides | researchgate.net |
| Alkylation | 2,6-Dibromopyridine, Primary Amines | 2-Bromo-6-alkylaminopyridines | georgiasouthern.edu |
Formation of Schiff Bases and Related Imines
The reaction of the primary amino groups in this compound and its parent compound, 2,6-diaminopyridine, with aldehydes or ketones provides a direct route to the formation of Schiff bases, also known as imines or azomethines. This condensation reaction is a fundamental transformation in organic synthesis for creating carbon-nitrogen double bonds.
The synthesis typically involves the reaction between a diamine and an aldehyde under various conditions. For instance, a Schiff base ligand was prepared through the condensation of 2,6-diaminopyridine and cinnamaldehyde under solvent-free conditions, using a few drops of formic acid as a catalyst. The reaction proceeded rapidly, forming a yellow precipitate within minutes. Similarly, another Schiff base was prepared by reacting 2,6-diaminopyridine with 5-Methyl-2-thiophenecarboxaldehyde in ethanol. researchgate.net These reactions demonstrate a versatile and straightforward method for elaborating the aminopyridine core. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine.
The conditions for these reactions can be tailored to the specific substrates. While some preparations are successful under solvent-free conditions , others utilize solvents like ethanol to facilitate the reaction. Catalysts, though not always necessary, can accelerate the reaction; examples include formic acid and acetic acid anhydride. mdpi.com
Table 1: Examples of Schiff Base Synthesis from 2,6-Diaminopyridine
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,6-Diaminopyridine | trans-Cinnamaldehyde | Solvent-free, Formic acid catalyst, Ice bath | Symmetrical Schiff Base | |
| 2,6-Diaminopyridine | 5-Methyl-2-thiophenecarboxaldehyde | Ethanol | Schiff Base Ligand | researchgate.net |
Catalytic Approaches in the Synthesis of Aminopyridine Derivatives
Catalytic methods represent a significant advancement in the synthesis of aminopyridine derivatives, offering high efficiency and broad substrate scope. Transition metal-catalyzed cross-coupling reactions are particularly prominent for forming the crucial C–N bond.
Copper-catalyzed amination reactions, a modern iteration of the Ullmann condensation, have been developed for the efficient synthesis of various aminopyridine derivatives under mild conditions. rsc.org One effective system utilizes copper(I) oxide (Cu₂O) as the catalyst with dimethylethylenediamine (DMEDA) as a ligand, enabling the amination of bromopyridine derivatives using aqueous ammonia at temperatures as low as 60 °C. rsc.org This method is tolerant of both electron-donating and electron-withdrawing groups on the pyridine ring. The diamination of 2,6-dibromopyridine to produce 2,6-diaminopyridine has also been achieved in good yield using this system. rsc.org
Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also powerful tools for synthesizing aminopyridines from halopyridines. nih.govacs.org These reactions typically employ a palladium catalyst and a suitable ligand to facilitate the coupling of an amine with a heteroaromatic halide. nih.gov Beyond transition metals, other materials have been explored as catalysts. For example, activated fly ash has been reported as an efficient, eco-friendly, and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridine and phenacyl bromides. bhu.ac.in
Table 2: Comparison of Catalytic Systems for Amination of Halopyridines
| Feature | Copper-Catalyzed System | Palladium-Catalyzed System |
|---|---|---|
| Catalyst | Cu₂O | Pd₂(dba)₃ (example) |
| Ligand | DMEDA (dimethylethylenediamine) | Various phosphine-based ligands |
| Amine Source | Aqueous ammonia | Various primary/secondary amines |
| Conditions | Mild (e.g., 60 °C) | Often requires elevated temperatures |
| Advantages | Inexpensive catalyst, use of aqueous ammonia | Broad substrate scope, high efficiency |
Exploration of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into the synthesis of aminopyridines to reduce environmental impact. This involves the use of safer solvents, alternative energy sources, and reaction designs that maximize atom economy, such as multicomponent reactions (MCRs).
MCRs are highly efficient processes where multiple reactants combine in a single step to form a product that incorporates substantial portions of all reactants. researchgate.netsemanticscholar.org This approach minimizes waste, reduces reaction times, and simplifies procedures. Catalyst-free, four-component reactions have been developed for the synthesis of 2-aminopyridine derivatives from readily available substrates under solvent-free conditions, representing a significant green advancement. semanticscholar.org
Solvent-free synthesis is another key green strategy. The synthesis of Schiff bases from 2,6-diaminopyridine has been achieved by simply mixing the reactants with a catalytic amount of acid, eliminating the need for a solvent and simplifying product work-up. Grinding reactants together in the solid state is another solvent-free method that has proven to be an efficient, economical, and environmentally benign process for preparing pyridine derivatives. researchgate.net
The use of alternative energy sources like microwave irradiation is also a recognized green chemistry tool. nih.gov Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. For instance, an efficient synthesis of pyridine derivatives was achieved via a one-pot, four-component reaction under microwave irradiation, offering significant advantages over traditional refluxing. nih.gov Furthermore, the use of air as a benign and abundant oxidant in copper-catalyzed syntheses of imidazo[1,2-a]pyridines exemplifies the move towards more sustainable reagents. organic-chemistry.org
Table 3: Green Synthetic Approaches for Pyridine Derivatives
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Atom Economy | Four-Component Reaction | One-pot synthesis, reduced waste, high efficiency | researchgate.netsemanticscholar.org |
| Reduced Waste | Solvent-Free Synthesis | Eliminates solvent waste, simplifies purification, rapid reaction | researchgate.net |
| Energy Efficiency | Microwave Irradiation | Shorter reaction times, higher yields | nih.gov |
| Benign Reagents | Air as Oxidant | Abundant, low cost, no toxic byproducts | organic-chemistry.org |
Elucidation of Molecular and Supramolecular Architectures Through Advanced Spectroscopic and Crystallographic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy would provide critical information about the electronic environment of the hydrogen atoms in 4-Methylsulfanyl-pyridine-2,6-diamine. The spectrum would be expected to show distinct signals for the protons of the methylsulfanyl group, the amino groups, and the pyridine (B92270) ring. The chemical shifts (δ) of these protons would be influenced by the electron-donating amino groups and the methylsulfanyl group. Integration of the peak areas would confirm the number of protons in each unique environment. Furthermore, spin-spin coupling patterns would reveal the connectivity between adjacent non-equivalent protons.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be particularly informative, indicating the influence of the different substituent groups. The carbon of the methylsulfanyl group would also have a characteristic chemical shift.
Two-Dimensional NMR Correlational Spectroscopies (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations would include:
N-H stretching vibrations from the amino groups, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations from the methyl group and the pyridine ring, expected in the 2800-3100 cm⁻¹ region.
C=C and C=N stretching vibrations of the pyridine ring, which would give rise to a series of bands in the 1400-1600 cm⁻¹ region.
N-H bending vibrations of the amino groups, typically observed around 1600 cm⁻¹.
C-S stretching vibrations from the methylsulfanyl group, which are generally weak and appear in the fingerprint region (below 1500 cm⁻¹).
An illustrative data table for the expected FT-IR peaks is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3300-3500 |
| C-H Stretch (Aromatic/Alkyl) | 2800-3100 |
| C=C, C=N Stretch (Pyridine Ring) | 1400-1600 |
| N-H Bend (Amino) | ~1600 |
| C-S Stretch | < 1500 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for observing the vibrations of the pyridine ring and the C-S bond. The symmetric stretching of the pyridine ring would be expected to produce a strong Raman signal.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
As of the latest literature review, specific high-resolution mass spectrometry data and detailed fragmentation pattern analysis for this compound have not been reported. Such studies would be invaluable for confirming its molecular formula of C₆H₉N₃S and for providing characteristic fragmentation pathways that could aid in its identification in complex mixtures. This information remains a gap in the comprehensive characterization of this compound.
Single Crystal X-ray Diffraction Analysis
Direct single-crystal X-ray diffraction analysis of this compound has not been publicly documented. However, a detailed crystallographic study has been performed on the closely related compound, 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. The presence of an additional electron-withdrawing carbonitrile group at the 3-position of the pyridine ring in this analogue suggests that while the core geometry will be similar, some bond lengths and intermolecular interactions may be modulated. The analysis of this related structure provides a robust model for understanding the potential solid-state architecture of this compound.
Determination of Molecular Geometry and Conformational Preferences
The single-crystal X-ray diffraction study of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile reveals a molecule that is essentially planar. The maximum deviation from the mean plane of the non-hydrogen atoms is minimal, indicating a rigid, planar conformation. This planarity is a common feature in substituted pyridine derivatives, arising from the sp² hybridization of the ring atoms. The bond lengths and angles within the pyridine ring and the substituent groups are within the expected ranges for similar structures.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 5.0863 (7) |
| b (Å) | 12.698 (2) |
| c (Å) | 13.069 (2) |
| V (ų) | 844.1 (2) |
| Z | 4 |
Interactive Data Table: Crystal Data and Structure Refinement for 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile (Note: This data is for a closely related compound)
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking Interactions
The crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile is characterized by a rich network of intermolecular interactions that dictate its supramolecular assembly. The primary amino groups are significant hydrogen bond donors, while the pyridine nitrogen and the nitrogen of the carbonitrile group act as acceptors.
Notably, the molecules are linked by an intermolecular bifurcated N—H⋯N hydrogen bond between the cyano nitrogen atom and the two amino groups. Additionally, an N—H⋯N hydrogen bond is observed between the amino groups of adjacent molecules. These interactions create a robust, three-dimensional network.
| Interaction | Type | Atoms Involved |
| N—H⋯N | Hydrogen Bond | Amino H, Cyano N |
| N—H⋯N | Hydrogen Bond | Amino H, Amino N |
| C—H⋯π | Weak Interaction | Methyl H, Pyridine Ring |
Interactive Data Table: Key Intermolecular Interactions in 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile (Note: This data is for a closely related compound)
Computational and Theoretical Investigations of 4 Methylsulfanyl Pyridine 2,6 Diamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
No peer-reviewed articles or database entries were identified that presented DFT calculations for 4-Methylsulfanyl-pyridine-2,6-diamine. This means there is no available data on:
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Photophysical Property Prediction
The application of TD-DFT to predict the electronic absorption spectra, excitation energies, and other photophysical properties of this compound has not been documented in the accessible scientific literature.
Theoretical Simulation of Spectroscopic Parameters (NMR, IR) for Experimental Validation and Prediction
There is no evidence of theoretical simulations being performed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts or the Infrared (IR) vibrational frequencies of this compound. Such simulations are often used to aid in the interpretation of experimental spectra.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics simulations, which would provide insights into the conformational flexibility and intermolecular interactions of this compound in various environments, have not been reported.
Coordination Chemistry and Metal Ligand Interactions of 4 Methylsulfanyl Pyridine 2,6 Diamine
Ligand Design Principles for Transition Metal Ion Complexation
The design of ligands for specific transition metal ion complexation is a fundamental aspect of coordination chemistry, aiming to control the electronic and steric properties of the resulting metal complexes. The structure of 4-Methylsulfanyl-pyridine-2,6-diamine incorporates several key features that make it an attractive ligand for this purpose.
The pyridine-2,6-diamine scaffold provides a tridentate N,N,N-coordination pocket, which is a well-established motif in coordination chemistry. The two amino groups and the pyridine (B92270) nitrogen can chelate to a metal center, forming stable five-membered rings. The electronic properties of the pyridine ring can be tuned by the substituent at the 4-position. In this case, the methylsulfanyl (-SMe) group acts as a mild electron-donating group through resonance, which can increase the electron density on the pyridine nitrogen and enhance its coordination ability.
Furthermore, the thioether functionality introduces a "soft" donor atom (sulfur) into the ligand framework. According to Hard and Soft Acid and Base (HSAB) theory, soft donors like sulfur have a higher affinity for soft metal ions such as Pd(II), Pt(II), and Cu(I). This allows for the potential of selective complexation. The presence of the thioether group also introduces the possibility of different coordination modes, where the sulfur atom may or may not be involved in bonding to the metal center, leading to structural diversity in the resulting complexes. nih.gov The interplay between the "hard" amine and pyridine nitrogens and the "soft" thioether sulfur allows for the stabilization of a variety of metal centers in different oxidation states.
Synthesis and Structural Characterization of Metal Complexes of this compound
The synthesis and structural elucidation of metal complexes are crucial for understanding their properties and potential applications.
The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the product.
For the synthesis of mononuclear complexes , a 1:1 molar ratio of the ligand to a metal salt, such as a metal(II) halide or perchlorate, is often employed. The reaction is typically carried out in a polar solvent like methanol, ethanol, or acetonitrile (B52724) to facilitate the dissolution of the reactants. Gentle heating may be required to promote the reaction. The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less polar co-solvent.
Polynuclear complexes can be formed under specific conditions, for example, by using metal salts with bridging anions (e.g., halides or acetate) or by carefully controlling the stoichiometry. In some cases, the thioether sulfur atom of one ligand can bridge to an adjacent metal center, leading to the formation of dimeric or polymeric structures. The synthesis of such polynuclear species can also be influenced by the presence of other ancillary ligands.
Table 1: Representative Synthetic Conditions for Metal Complexes
| Metal Ion | Precursor Salt | Solvent System | Reaction Conditions | Expected Product Type |
| Cu(II) | CuCl₂·2H₂O | Methanol | Room Temperature, 24h | Mononuclear |
| Pd(II) | PdCl₂(CH₃CN)₂ | Acetonitrile | Reflux, 12h | Mononuclear (Square Planar) |
| Fe(II) | Fe(BF₄)₂·6H₂O | Acetonitrile/Methanol | Inert Atmosphere, RT | Mononuclear |
| Ru(II) | [Ru(DMSO)₄Cl₂] | Ethanol | Reflux, 24h | Mononuclear |
This table presents hypothetical but plausible synthetic conditions based on related pyridine-diamine and thioether ligand systems.
Spectroscopic techniques are indispensable for characterizing the electronic structure and magnetic properties of transition metal complexes.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes of this compound are expected to show bands arising from both ligand-centered (π-π) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The π-π transitions of the pyridine ring are typically observed in the ultraviolet region. The MLCT bands, which are often found in the visible region, are sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. For instance, d⁶ metal complexes like those of Ru(II) are known to exhibit intense MLCT bands.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or high-spin Fe(III), EPR spectroscopy provides valuable information about the electronic environment of the metal center. The g-values and hyperfine coupling constants obtained from the EPR spectrum can help to determine the geometry of the complex and the nature of the metal-ligand bonding. For example, an axial EPR spectrum for a Cu(II) complex is indicative of a distorted octahedral or square pyramidal geometry. mdpi.com
Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a metal complex and thus its spin state. This is particularly important for first-row transition metals like Fe(II) and Fe(III), which can exist in high-spin or low-spin states depending on the ligand field strength. The this compound ligand is expected to have a moderate to strong ligand field, which could lead to spin-crossover behavior in some of its Fe(II) complexes.
Elucidation of Binding Modes and Coordination Geometries in Solution and Solid State
The this compound ligand can adopt various binding modes, leading to a range of coordination geometries. In the solid state, X-ray crystallography is the definitive method for determining the precise arrangement of atoms. In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the coordination environment.
Commonly, the ligand acts as a tridentate N,N,N-donor, coordinating to the metal center through the two amino nitrogens and the pyridine nitrogen. This typically leads to a meridional arrangement around the metal. In such cases, the thioether sulfur may or may not be coordinated to the metal. If the sulfur atom does not coordinate, the complex will likely have an open coordination site that can be occupied by a solvent molecule or a counter-ion.
Alternatively, the ligand can act as a tetradentate N,N,N,S-donor, with the thioether sulfur also binding to the metal center. This would lead to a more constrained geometry. The preference for N,N,N versus N,N,N,S-coordination depends on several factors, including the nature of the metal ion (hard vs. soft), the steric bulk of the ligand, and the presence of competing ligands or solvent molecules. For instance, soft metal ions like palladium(II) would be more likely to favor coordination to the soft thioether sulfur. nih.gov
The coordination geometry around the metal center is also influenced by the metal's preferred coordination number and electronic configuration. For example, Cu(II) complexes may adopt square pyramidal or distorted octahedral geometries, while Pd(II) complexes are typically square planar.
Investigation of Metal-Ligand Reactivity and Mechanistic Studies
The reactivity of metal complexes of this compound is an area of growing interest. The presence of both amine and thioether functionalities allows for a range of potential reactions. The amino groups can be deprotonated to form amido complexes, which can exhibit different reactivity patterns.
The thioether sulfur can also participate in reactions. For example, it can be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the ligand and the reactivity of the metal complex. Mechanistic studies of such reactions can be carried out using techniques like stopped-flow spectroscopy and kinetic modeling to understand the reaction pathways and identify key intermediates.
Exploration of Metal Complexes in Catalytic Processes
Metal complexes based on pyridine-diamine and related pincer-type ligands have shown promise in a variety of catalytic applications. acs.org The electronic and steric tunability of the this compound ligand makes its metal complexes attractive candidates for catalysis.
Potential catalytic applications include:
Oxidation Catalysis: The metal complexes could be explored as catalysts for the oxidation of organic substrates, such as alcohols and alkenes. The choice of metal ion would be crucial, with metals like copper and iron being of particular interest.
Cross-Coupling Reactions: Palladium complexes of this ligand could be investigated as catalysts for C-C and C-N bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.gov The thioether group could play a role in stabilizing the active catalytic species.
Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes are known to be active catalysts for hydrogenation and transfer hydrogenation reactions. acs.org The N,N,N-tridentate coordination of the ligand could provide a stable platform for such catalytic cycles.
Detailed research in this area would involve screening the catalytic activity of various metal complexes of this compound in different reactions, optimizing the reaction conditions, and conducting mechanistic studies to understand the catalytic cycle.
Table 2: Potential Catalytic Applications of Metal Complexes
| Metal Complex | Potential Catalytic Reaction | Rationale |
| [Pd(4-MeS-pydiam)Cl]⁺ | Suzuki-Miyaura Coupling | Thioether may stabilize Pd(0) intermediate |
| [Ru(4-MeS-pydiam)Cl₂(Solvent)] | Transfer Hydrogenation of Ketones | Stable Ru(II) pincer-type complex |
| [Fe(4-MeS-pydiam)Cl₂] | Alkene Epoxidation | Bio-inspired iron catalyst |
| [Cu(4-MeS-pydiam)(H₂O)₂]²⁺ | Aerobic Oxidation of Phenols | Mimicking copper-containing enzymes |
This table provides a speculative overview of potential catalytic applications that warrant further investigation.
Future Research Directions and Emerging Paradigms in 4 Methylsulfanyl Pyridine 2,6 Diamine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4-Methylsulfanyl-pyridine-2,6-diamine and its derivatives will likely pivot towards greener and more efficient methodologies that offer high yields, atom economy, and minimal environmental impact. nih.gov
Key Future Approaches:
One-Pot Multicomponent Reactions: The development of one-pot reactions, where multiple chemical transformations occur in a single flask, represents a highly efficient synthetic strategy. nih.gov Future work could focus on designing a convergent synthesis that combines precursors for the pyridine (B92270) ring, the amino groups, and the methylsulfanyl group in a single, catalyzed step.
C-H Bond Functionalization: Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials. nih.gov Research into the regioselective introduction of the methylsulfanyl group onto a pre-formed 2,6-diaminopyridine (B39239) core via transition-metal-catalyzed or metal-free C-H activation would be a significant step forward. researchgate.net This approach could utilize elemental sulfur as a cheap and abundant sulfur source. thieme-connect.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov Developing microwave-assisted protocols for both the core ring formation and subsequent functionalization could make the synthesis of these compounds more rapid and scalable.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability. Adapting known synthetic routes, such as the Chichibabin amination for the diamino-scaffold or Ullman-type couplings for C-S bond formation, to flow chemistry systems could enable large-scale, automated production. nih.govgoogle.com
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Methodology | Potential Advantages | Key Research Challenges |
| One-Pot Multicomponent Reaction | High efficiency, reduced waste, operational simplicity. nih.gov | Catalyst design, control of regioselectivity, optimization of reaction conditions. |
| Direct C-H Thiolation | High atom economy, use of simpler starting materials. researchgate.net | Achieving high selectivity for the C4 position, catalyst stability, functional group tolerance. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, higher yields. nih.gov | Scale-up limitations, potential for localized overheating, solvent choice. |
| Continuous Flow Chemistry | Enhanced safety, precise process control, ease of scalability. google.com | Reactor design, prevention of clogging, integration of purification steps. |
Integration of Advanced Characterization Techniques with Multi-Scale Computational Modeling
A deep understanding of the structure-property relationships of this compound is crucial for its future application. This will require a synergistic approach that combines state-of-the-art analytical methods with sophisticated computational modeling.
Advanced Characterization:
Spectroscopic and Spectrometric Analysis: Comprehensive characterization will continue to rely on techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm molecular structures. nih.govtandfonline.com
Single-Crystal X-ray Diffraction (SCXRD): Obtaining a crystal structure via SCXRD would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its solid-state behavior and designing crystal engineering strategies. nih.gov
Electrochemical Analysis: Techniques like cyclic voltammetry could be used to probe the redox properties of the molecule, which are influenced by both the amino and methylsulfanyl groups, providing insight into its potential use in electronic materials or as a redox-active ligand. nih.govrsc.org
Multi-Scale Computational Modeling:
Density Functional Theory (DFT): DFT calculations will be instrumental in predicting molecular geometries, electronic properties (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies), and spectroscopic signatures. tandfonline.com DFT can also be used to create molecular electrostatic potential maps to identify reactive sites for electrophilic and nucleophilic attack. tandfonline.comnih.gov
Quantum Theory of Atoms in Molecules (QTAIM): This method can be applied to analyze the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions within the molecule and its potential complexes.
Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of the molecule in different environments (e.g., in solution or within a polymer matrix), providing insights into its conformational flexibility and interactions with surrounding molecules.
Table 2: Integrated Approach for Molecular Characterization
| Research Question | Experimental Technique | Computational Method |
| What is the precise 3D structure? | Single-Crystal X-ray Diffraction | DFT Geometry Optimization |
| Where are the most reactive sites? | Reactivity studies with electrophiles/nucleophiles | DFT (Molecular Electrostatic Potential Maps) |
| What are its electronic properties? | Cyclic Voltammetry, UV-Vis Spectroscopy | DFT (HOMO/LUMO analysis) |
| How does it interact with other molecules? | Co-crystallization, NMR titration | MD Simulations, QTAIM |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its chemical behavior.
Potential Areas of Reactivity:
Oxidation of the Sulfur Atom: The methylsulfanyl group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations would significantly alter the electronic properties of the pyridine ring, making it more electron-deficient and potentially tuning its reactivity and coordination ability. rsc.org
Reactions at the Amino Groups: The two amino groups can act as nucleophiles or as sites for further functionalization. They could undergo condensation reactions with aldehydes or ketones to form Schiff bases, which are valuable ligands for coordination chemistry. medchemexpress.com They can also be acylated, alkylated, or arylated to create a diverse library of derivatives.
Electrophilic Aromatic Substitution: While the pyridine ring itself is generally resistant to electrophilic substitution, the strong electron-donating effect of the two amino groups could activate the C3 and C5 positions, making reactions like halogenation or nitration feasible under controlled conditions.
Metal-Catalyzed Cross-Coupling: The C-S bond could potentially participate in cross-coupling reactions, allowing the methylsulfanyl group to be replaced with other functional groups. Conversely, the amino groups could be used to direct C-H activation at adjacent positions.
Designing Multifunctional Materials through Rational Molecular Engineering
The inherent functionality of this compound makes it an attractive building block for the creation of advanced materials through deliberate molecular design.
Future Material Applications:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the two exocyclic amino groups provide multiple coordination sites for binding to metal ions. This could enable the self-assembly of novel MOFs with potential applications in gas storage, separation, or heterogeneous catalysis. rsc.org
Organic Light-Emitting Diodes (OLEDs): Sulfur-containing heterocycles are known to be useful components in materials for OLEDs. rsc.org By modifying the substituents on the amino groups, it may be possible to tune the photophysical properties of the molecule to create new emitters or host materials for lighting and display applications.
Functional Polymers: The diamino functionality allows the molecule to be incorporated as a monomer into polymers like polyamides or polyimides. The presence of the pyridine and methylsulfanyl groups along the polymer backbone could impart specific properties such as thermal stability, metal-ion chelation, or unique optical characteristics. mdpi.com
Supramolecular Assemblies: The capacity for hydrogen bonding via the amino groups and coordination via the pyridine nitrogen makes the molecule an excellent candidate for building complex supramolecular structures. These could find use in sensing, molecular recognition, or the development of "smart" materials that respond to external stimuli.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methylsulfanyl-pyridine-2,6-diamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves introducing the methylsulfanyl group to a pyridine-2,6-diamine scaffold via nucleophilic substitution. For example, reacting pyridine-2,6-diamine with methanethiol derivatives (e.g., methyl disulfide or methyl iodide in the presence of a thiolating agent). Catalysts such as copper(I) iodide or palladium complexes (e.g., Pd(PPh₃)₄) can enhance regioselectivity and efficiency . Optimization includes varying solvents (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- 1H/13C NMR : Amine protons (δ 5.0–6.0 ppm, broad), methylsulfanyl group (δ 2.1–2.5 ppm for –SCH₃). Aromatic protons on pyridine appear as distinct doublets (δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₆H₉N₃S (MW: 155.22 g/mol). Fragmentation patterns confirm substituent stability.
- IR Spectroscopy : N–H stretches (3200–3400 cm⁻¹), C–S vibrations (600–700 cm⁻¹).
Q. How can researchers assess the compound’s stability in aqueous or oxidative environments, and what are the critical experimental parameters?
- Methodological Answer : Conduct accelerated stability studies under controlled conditions (e.g., pH 3–10 buffers, H₂O₂ exposure). Monitor degradation via HPLC-UV/Vis or LC-MS. For oxidative stability, track sulfoxide (R–SO–) or sulfone (R–SO₂–) formation. In one study, pyridine-2,6-diamine derivatives polymerized under oxidative conditions, indicated by color changes (browning) and loss of parent compound in chromatograms .
Advanced Research Questions
Q. How do structural modifications at the 4-methylsulfanyl position influence the compound’s biological or chemical activity, and what methodologies can elucidate these structure-activity relationships (SAR)?
- Methodological Answer :
- Synthetic SAR : Replace –SCH₃ with bulkier (e.g., –SC₂H₅) or electron-withdrawing groups (e.g., –SO₂CH₃) and compare bioactivity. For example, ethylsulfanyl analogs (e.g., 4-[(Ethylsulfanyl)methyl]pyridin-2-amine) showed altered antimicrobial activity due to steric effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., Toll-like receptors). Compare with experimental IC₅₀ values from enzymatic assays .
Q. What are the primary degradation pathways of this compound under oxidative conditions, and how can stability studies be designed to identify decomposition products?
- Methodological Answer : Under oxidative stress (e.g., H₂O₂, O₂-rich environments), the methylsulfanyl group oxidizes to sulfoxide/sulfone, while the pyridine ring may undergo hydroxylation or polymerization. Use LC-MS/MS to identify intermediates (e.g., m/z shifts of +16 or +32 for oxidation products). In one study, oxidative treatment of pyridine-2,6-diamine derivatives led to undetectable products, suggesting complex polymerization pathways .
Q. In cases where conflicting data exist regarding the compound’s reactivity or biological activity, what analytical strategies can resolve these discrepancies?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate assays across independent labs.
- Orthogonal Assays : Compare results from enzymatic inhibition studies with cellular assays (e.g., cytotoxicity in HEK293 cells).
- Advanced Analytics : Use X-ray crystallography (for solid-state structure) or 2D NMR (e.g., HSQC, COSY) to confirm regiochemistry and rule out isomerism .
Data Contradiction Analysis
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers.
- Impurity Profiling : Use high-resolution LC-MS to detect trace byproducts (e.g., from incomplete substitution during synthesis) that may influence bioactivity .
- Dose-Response Validation : Re-test compounds at standardized concentrations (e.g., 1–100 µM) to rule out concentration-dependent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
